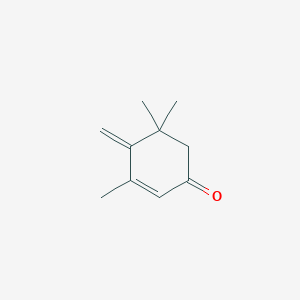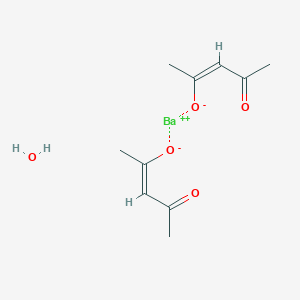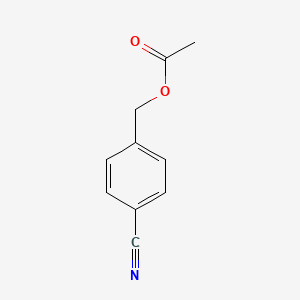
Phellandral
概要
説明
Phellandral, also known as 4-propan-2-ylcyclohexene-1-carbaldehyde, is a monoterpenoid compound found in the essential oils of various plants, including Eucalyptus species. It is characterized by its distinct aroma and is used in fragrances and flavorings. This compound is a cyclic monoterpene with a molecular formula of C10H16O and a molar mass of 152.23 g/mol .
作用機序
Phellandral, a p-menthane monoterpenoid , is a compound of interest in the field of chemical biology. This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Biochemical Pathways
This compound, like other monoterpenoids, is likely to affect multiple biochemical pathways. It’s worth noting that monoterpenoids are often involved in signaling pathways and can have antimicrobial, anti-inflammatory, and antioxidant effects .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are strongly influenced by its physicochemical parameters . . As a monoterpenoid, it is likely that this compound has some degree of lipophilicity, which could influence its absorption and distribution within the body .
Result of Action
Monoterpenoids are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects
生化学分析
Biochemical Properties
Phellandral plays a significant role in biochemical reactions, particularly in the context of plant defense mechanisms. It interacts with various enzymes and proteins, contributing to its biological activities. For instance, this compound has been shown to inhibit the activity of certain fungal enzymes, thereby exerting antifungal effects. Additionally, this compound can interact with plant proteins involved in signaling pathways, enhancing the plant’s defense response against pathogens .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound has been observed to modulate the expression of genes related to defense responses, leading to the production of secondary metabolites that enhance resistance to pathogens. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of these biomolecules. For example, this compound has been shown to inhibit the activity of fungal enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in defense responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing plant defense responses. The degradation of this compound over time can result in a gradual decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as antimicrobial and antifungal activities. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and adverse impacts on cellular function. Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to plant secondary metabolism. It interacts with enzymes and cofactors involved in the biosynthesis of secondary metabolites, such as terpenoids and phenolic compounds. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. This compound can accumulate in specific tissues or cellular compartments, where it exerts its biological effects. The distribution of this compound within the plant can influence its overall efficacy in defense responses .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can exert its activity or function. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. For example, this compound can be localized in the endoplasmic reticulum or vacuoles, where it participates in the biosynthesis and storage of secondary metabolites. The subcellular localization of this compound is crucial for its role in plant defense mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: Phellandral can be synthesized through several methods. One common synthetic route involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of monoterpenes. This reaction typically requires the presence of specific enzymes, such as terpene synthases, which facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like Eucalyptus. The essential oils are then subjected to fractional distillation to isolate this compound. This method is preferred due to its cost-effectiveness and the natural abundance of this compound in these plants .
化学反応の分析
Types of Reactions: Phellandral undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phellandric acid.
Reduction: Reduction of this compound can yield phellandrol, an alcohol derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Phellandric acid.
Reduction: Phellandrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Phellandral has a wide range of applications in scientific research:
Chemistry: this compound is used as a starting material for the synthesis of various organic compounds.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma.
類似化合物との比較
Phellandral is often compared with other monoterpenoids such as:
Phellandrene: Both this compound and phellandrene are monoterpenoids found in essential oils.
Limonene: Limonene is another monoterpenoid with a similar structure but lacks the aldehyde group present in this compound.
Geraniol: Geraniol is an acyclic monoterpenoid alcohol, whereas this compound is a cyclic monoterpenoid aldehyde.
This compound’s unique aldehyde group and cyclic structure distinguish it from these similar compounds, providing it with unique chemical properties and applications.
特性
IUPAC Name |
4-propan-2-ylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLWICMAHGAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871323 | |
| Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21391-98-0 | |
| Record name | Phellandral | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21391-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phellandral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021391980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylcyclohexenecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHELLANDRAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55U5SW7ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)






